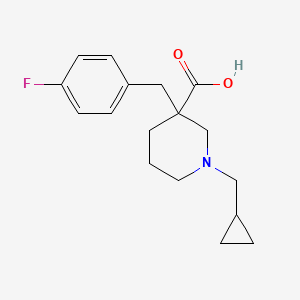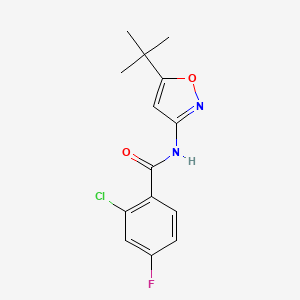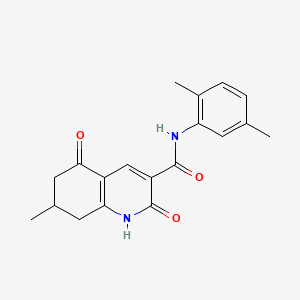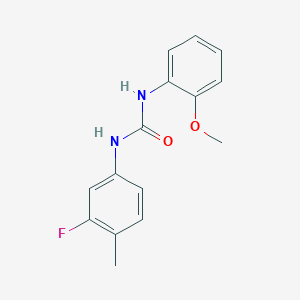
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA neurotransmission in the brain.
Applications De Recherche Scientifique
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has shown promising results in reducing seizures and preventing relapse in drug addiction. Furthermore, this compound has been shown to enhance cognitive function and reduce anxiety-like behavior in animal models.
Mécanisme D'action
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid acts as a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, results in a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. These include increased levels of GABA in the brain, enhanced GABAergic neurotransmission, and a decrease in neuronal excitability. Furthermore, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and potency, which make it suitable for use in a range of assays and animal models. However, this compound also has some limitations, including its high cost and limited availability, which may restrict its use in some research settings.
Orientations Futures
There are several future directions for research on 1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Furthermore, there is a need for further research to understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, there is a need for the development of new and improved synthetic methods for this compound to increase its availability and reduce its cost.
Méthodes De Synthèse
1-(cyclopropylmethyl)-3-(4-fluorobenzyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of cyclopropylmethylamine with 4-fluorobenzaldehyde to form the intermediate compound, which is then reacted with piperidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c18-15-6-4-13(5-7-15)10-17(16(20)21)8-1-9-19(12-17)11-14-2-3-14/h4-7,14H,1-3,8-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBOYJNCTHNLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)(CC3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)


![methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)
![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5325497.png)

![1-(2-aminoethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325509.png)
![1,3-dimethyl-5-{[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325516.png)
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)

![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
